Cystazosin is a chemical compound recognized primarily for its role as an alpha-1D-adrenoceptor antagonist. It was developed by researchers at the Alma Mater Studiorum - Università di Bologna and is currently in the preclinical stage of research and development. The compound is characterized by its molecular formula and a molecular weight of 477.6 g/mol. Its IUPAC name is N-[2-[2-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]ethyldisulfanyl]ethyl]-N-methylfuran-2-carboxamide .
Cystazosin belongs to the class of compounds known as adrenoceptor antagonists, specifically targeting the alpha-1D subtype of adrenoceptors. This classification places it among other well-known antagonists such as Doxazosin, Terazosin, and Tamsulosin, which are used primarily for conditions related to hypertension and benign prostatic hyperplasia .
The synthesis of Cystazosin involves a multi-step process that begins with the monoacylation of a disulfide compound using 2-furylcarbonyl chloride in the presence of 48% hydrobromic acid in an ethanol/water mixture at 80°C. This reaction produces a monoamide intermediate, which is then condensed with 2-chloro-6,7-dimethoxyquinazoline-4-amine under reflux conditions using isoamyl alcohol, resulting in the formation of Cystazosin .
Cystazosin undergoes various chemical reactions that can modify its structure:
The primary reaction pathway involves the condensation with 2-chloro-6,7-dimethoxyquinazoline-4-amine to yield Cystazosin as the final product .
Cystazosin exerts its pharmacological effects through its antagonistic action on alpha-1D-adrenoceptors. By blocking these receptors, Cystazosin inhibits the actions of catecholamines such as adrenaline, leading to:
This mechanism results in lowered blood pressure and alleviation of symptoms associated with urinary obstruction .
Cystazosin exhibits several notable physical properties:
Property | Value |
---|---|
Molecular Weight | 477.6 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
The chemical properties include:
These properties are essential for understanding how Cystazosin behaves in biological systems and during synthesis .
Cystazosin has potential applications primarily in scientific research related to pharmacology and medicinal chemistry. Its primary use as an alpha-1D-adrenoceptor antagonist positions it as a candidate for treating conditions such as:
Ongoing research aims to explore its efficacy further and potential therapeutic advantages over existing treatments .
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: